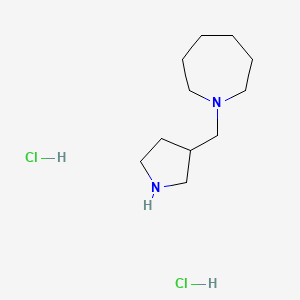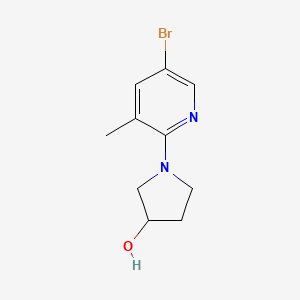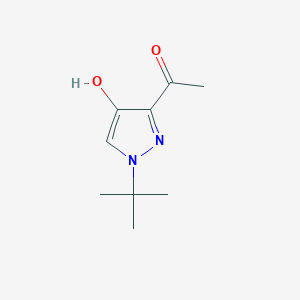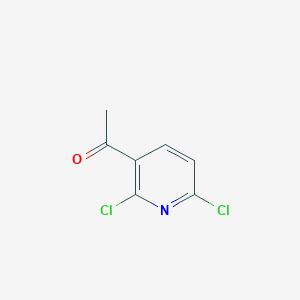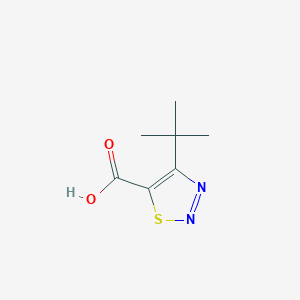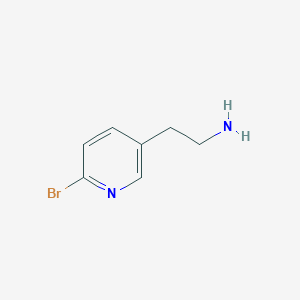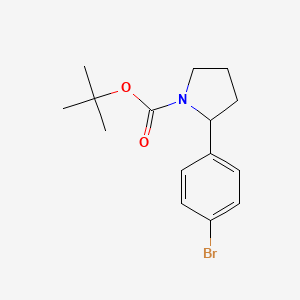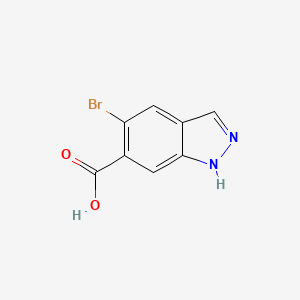![molecular formula C18H30ClNO B1441666 3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride CAS No. 1219964-41-6](/img/structure/B1441666.png)
3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride
Vue d'ensemble
Description
3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride, also known as 3-{2-[2-(T-Bu)-4-MeO]-Et}Piperidine HCl, is a chemical compound that is used in various scientific research applications. It is an organic compound with a molecular formula of C17H28ClNO2 and a molecular weight of 305.86 g/mol. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a versatile compound that can be used in a variety of laboratory experiments, and it has a wide range of applications in the scientific research field.
Applications De Recherche Scientifique
Synthesis and Industrial Applications
Graphical Synthetic Routes of Vandetanib
The synthesis of Vandetanib, an anti-cancer drug, involves a complex process that includes the tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. This process highlights the compound's utility in the pharmaceutical industry, particularly in the manufacturing of drugs with commercial value (Mi, 2015).
Environmental Studies
Occurrence of Synthetic Phenolic Antioxidants in Indoor Dust
A study investigated the presence of various synthetic phenolic antioxidant (SPA) analogues, including tert-butylphenol derivatives, in indoor dust samples. This research sheds light on the environmental distribution and potential exposure risks of SPAs in both urban and rural settings (Liu, Lin, Ruan, & Jiang, 2017).
Fate and Behavior of Parabens in Aquatic Environments
The environmental implications of tert-butylphenol derivatives, used as preservatives in various products, were examined, including their presence in water bodies, their degradation, and transformation processes. This study is crucial for understanding the environmental impact and potential health risks of these commonly used compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Biodegradation and Environmental Toxicity
Biodegradation and Fate of Ethyl Tert-butyl Ether (ETBE) in Soil and Groundwater
This comprehensive review discusses the biodegradation pathways and fate of ETBE, a gasoline oxygenate, highlighting the role of microorganisms in degrading ETBE in soil and groundwater. The presence of tert-butyl groups in ETBE's structure is significant in understanding its environmental behavior and potential impact (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Synthetic Phenolic Antioxidants Environmental Occurrence, Fate, and Toxicity
This review focuses on the environmental and health impacts of synthetic phenolic antioxidants, including tert-butylphenol derivatives. It covers their occurrence in different environments, human exposure routes, and potential toxic effects, emphasizing the need for future research to mitigate environmental pollution (Liu & Mabury, 2020).
Propriétés
IUPAC Name |
3-[2-(2-tert-butyl-4-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-14-7-8-17(16(12-14)18(2,3)4)20-11-9-15-6-5-10-19-13-15;/h7-8,12,15,19H,5-6,9-11,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHCPLPVUGKXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCCNC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



